Gas-Phase Reactivity with OH Radicals: 2-Fluoropropene vs. 1,2,3,3,3-Pentafluoropropene (PFP) and Hexafluoroisobutylene (HFIB)
2-Fluoropropene exhibits a rate coefficient for reaction with hydroxyl radicals (OH) that is approximately 6-fold higher than that of (E/Z)-1,2,3,3,3-pentafluoropropene (PFP) and 24-fold higher than that of hexafluoroisobutylene (HFIB) [1]. This elevated reactivity directly translates to a significantly shorter atmospheric lifetime, a critical parameter for evaluating the environmental impact of HFOs as CFC replacements [1].
| Evidence Dimension | Rate coefficient (k) for reaction with OH radicals |
|---|---|
| Target Compound Data | k = (1.55 ± 0.39) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ |
| Comparator Or Baseline | PFP: k = (2.62 ± 0.76) × 10⁻¹²; HFIB: k = (6.58 ± 2.25) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ |
| Quantified Difference | ~6× faster than PFP; ~24× faster than HFIB |
| Conditions | Relative-rate technique, (298 ± 3) K, (760 ± 10) Torr synthetic air, FTIR monitoring |
Why This Matters
This data enables precise modeling of tropospheric degradation and is essential for selecting the appropriate HFO for applications where low global warming potential (GWP) must be balanced with a desired atmospheric lifetime.
- [1] Rivela, C. B., Tovar, C. M., Gibilisco, R. G., Teruel, M. A., Barnes, I., Wiesen, P., & Blanco, M. B. (2019). CFCs replacements: Reactivity and atmospheric lifetimes of a series of Hydrofluoroolefins towards OH radicals and Cl atoms. Chemical Physics Letters, 714, 190-196. View Source
